An In-depth Technical Guide to 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid
An In-depth Technical Guide to 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid, also known by its synonym Ethyl 3-(4-boronobenzamido)propionate, is a specialized organic compound that is gaining interest within the fields of medicinal chemistry and drug development. Its unique structure, which combines a phenylboronic acid moiety with an ethyl propionate group via an amide linkage, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.
Core Physical and Chemical Properties
The physical and chemical properties of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 850568-19-3 | [1] |
| Molecular Formula | C₁₂H₁₆BNO₅ | [1] |
| Molecular Weight | 265.07 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 128-132 °C | [1] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.10 ± 0.16 | [1] |
| Solubility | Based on the solubility of similar compounds like phenylboronic acid, it is expected to have moderate to high solubility in polar organic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone), moderate solubility in chlorinated solvents (e.g., chloroform, dichloromethane), and very low solubility in nonpolar hydrocarbon solvents (e.g., hexane, heptane).[1][2][3] Its solubility in water is predicted to be low, a characteristic common for substituted phenylboronic acids.[4][5][6] |
Storage and Handling
Based on its predicted properties and general handling procedures for boronic acids, 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid should be stored in a cool, dry place, away from moisture and strong oxidizing agents. A storage temperature of 2-8°C is recommended.[1] It is advisable to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid
The synthesis of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid is most readily achieved through a standard amide coupling reaction between 4-carboxyphenylboronic acid and ethyl 3-aminopropionate. This reaction can be facilitated by a variety of coupling reagents. Below are two common and effective protocols.
Protocol 1: Amide Coupling using EDC and HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-hydroxybenzotriazole (HOBt) as an additive to improve efficiency and reduce side reactions.[7]
Materials and Reagents:
-
4-Carboxyphenylboronic acid
-
Ethyl 3-aminopropionate hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add 4-carboxyphenylboronic acid (1.0 equivalent), HOBt (1.2 equivalents), and ethyl 3-aminopropionate hydrochloride (1.1 equivalents).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA or TEA (2.5 equivalents) dropwise to neutralize the hydrochloride salt and the carboxylic acid.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid.
Protocol 2: Amide Coupling using HATU
This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[8]
Materials and Reagents:
-
4-Carboxyphenylboronic acid
-
Ethyl 3-aminopropionate hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents
Step-by-Step Procedure:
-
Dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add ethyl 3-aminopropionate hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Synthesis workflow for 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Two doublets in the range of 7.5-8.2 ppm, corresponding to the protons on the phenyl ring.
-
Amide Proton: A triplet or broad singlet around 8.0-8.5 ppm.
-
Ethyl Group: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Propionate Backbone: Two triplets around 3.6 ppm (-NH-CH₂-) and 2.6 ppm (-CH₂-COO-).
-
Boronic Acid Protons: A broad singlet between 8.0-9.0 ppm, which may be exchangeable with D₂O.
¹³C NMR (Predicted):
-
Carbonyl Carbons: Resonances around 166-168 ppm (amide) and 172-174 ppm (ester).
-
Aromatic Carbons: Signals in the range of 125-140 ppm.
-
Ethyl Group: Peaks at approximately 61 ppm (CH₂) and 14 ppm (CH₃).
-
Propionate Backbone: Resonances around 35 ppm (-NH-CH₂-) and 34 ppm (-CH₂-COO-).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (amide): A sharp peak around 3300 cm⁻¹.
-
C=O stretch (ester and amide): Strong absorptions in the range of 1730-1750 cm⁻¹ (ester) and 1640-1680 cm⁻¹ (amide).
-
C-N stretch (amide): A band around 1550 cm⁻¹.
-
B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula C₁₂H₁₆BNO₅ with a molecular weight of 265.07 g/mol . The fragmentation pattern would likely involve cleavage of the amide and ester bonds.[9]
Applications in Drug Development and Research
Boronic acids are a versatile class of compounds with numerous applications in medicinal chemistry and drug development.[10] The unique structure of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid suggests its potential utility in several key areas.
Enzyme Inhibition
The boronic acid moiety is known to be a potent inhibitor of serine proteases.[11][12][13] It can form a stable, covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis. This makes boronic acid derivatives attractive candidates for the development of drugs targeting proteases involved in various diseases, including cancer, inflammation, and viral infections. The ethyl 3-(4-boronobenzamido)propionate structure could be a starting point for designing inhibitors for specific proteases where the propionate and phenyl groups can interact with the enzyme's binding pockets.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Targeted Drug Delivery
Phenylboronic acids can form reversible covalent bonds with 1,2- or 1,3-diols, which are present in sialic acids on the surface of many cancer cells.[14][15] This interaction can be exploited for targeted drug delivery. 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid could be incorporated into larger drug delivery systems, such as nanoparticles or polymers, to target cancer cells that overexpress sialic acids.[16] The amide and ester functionalities also provide handles for further chemical modification and attachment of therapeutic agents.
Conclusion
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid is a valuable chemical entity with promising potential in the field of drug discovery and development. Its well-defined physical properties and accessible synthesis make it an attractive building block for creating novel therapeutic agents. The presence of the boronic acid moiety opens up possibilities for its use as an enzyme inhibitor and in targeted drug delivery systems. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the development of new and effective treatments for a range of diseases.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-827.
- Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Dąbrowski, M., Sporzyński, A., & Hofman, T. (2017). Solubility of phenylboronic compounds in water.
- Leszczyński, P., & Sporzyński, A. (2021). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 26(11), 3185.
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- Soriano-Jerez, P., & de la Mora-de la Mora, E. (2020).
- Philippon, A., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(8), 3684-3705.
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National Institutes of Health. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. [Link]
- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483.
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Carboxyphenylboronic Acid in Advancing Targeted Therapies. [Link]
- Zhang, Y., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3124-3136.
- Yu, J., et al. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. European Journal of Pharmaceutics and Biopharmaceutics, 144, 193-206.
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